[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine
Descripción
[(1R)-1-(1,3-Dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine is a chiral amine derivative featuring two distinct heterocyclic moieties: a 1,3-dioxaindan (a bicyclic ether with fused benzene and dioxane rings) and a 1,2-benzothiazole (a benzene fused to a thiazole ring). The stereochemistry at the (1R)-ethyl group introduces enantioselectivity, which may influence its physicochemical and biological properties.
Propiedades
IUPAC Name |
(1R)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXTKXZHISXFJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs identified in the evidence. Key structural variations include substituents on the benzothiazole/dioxaindan systems, stereochemistry, and amine linkages.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity in Heterocycles :
- The target compound’s 1,3-dioxaindan moiety distinguishes it from analogs with simpler aromatic systems (e.g., chlorophenyl in or benzodioxin in ). The dioxaindan’s ether oxygens may enhance polarity and hydrogen-bonding capacity compared to fully aromatic systems.
- The 1,2-benzothiazole group is shared with and , but positional isomerism (3-yl vs. 2-yl substitution) could alter electronic properties and binding interactions.
Stereochemistry and Amine Linkages: The (1R)-chiral center in the target compound contrasts with non-chiral ethyl groups in and . Enantioselectivity may influence receptor binding or metabolic stability, as seen in clozapine-like compounds (e.g., S18327, ). The ethylamine linker in the target compound is shorter than the morpholine-containing analog in , which may reduce conformational flexibility but improve membrane permeability.
Electronic and Pharmacological Implications :
- Electron-rich substituents (e.g., dioxaindan’s ethers) may stabilize charge-transfer interactions, analogous to benzodioxin derivatives in .
- The absence of halogen substituents (cf. chlorophenyl in ) could reduce toxicity but may also lower binding affinity to hydrophobic targets.
Synthetic Challenges :
- Synthesis of chiral amines like the target compound may require enantioselective routes (e.g., asymmetric catalysis), whereas analogs like and are likely synthesized via standard alkylation or coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
